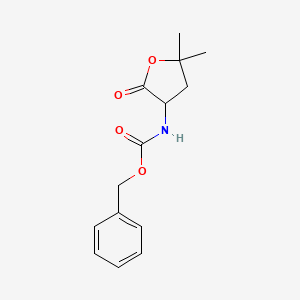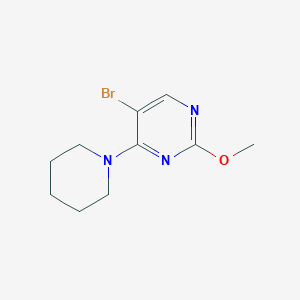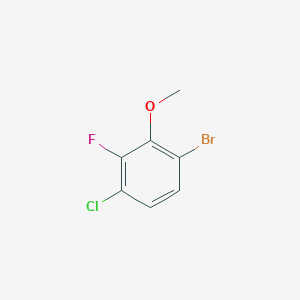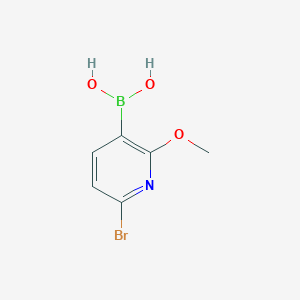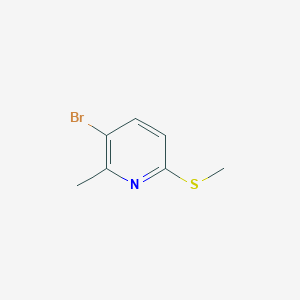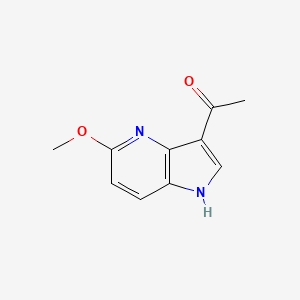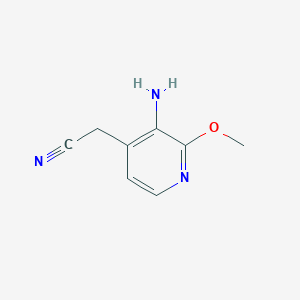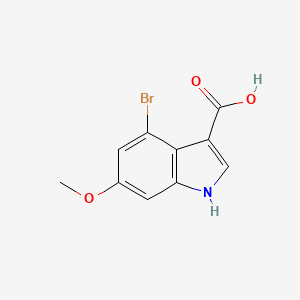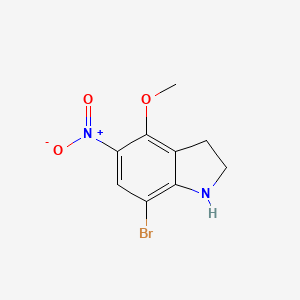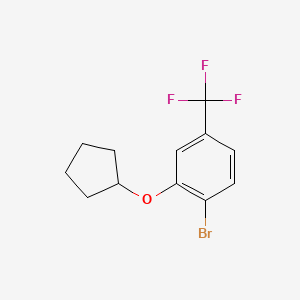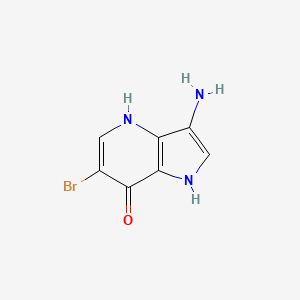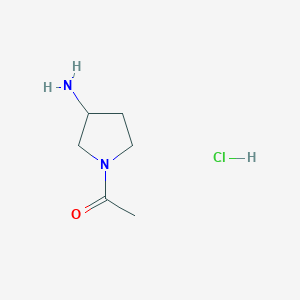
1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride
説明
“1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 1000870-09-6 . Its IUPAC name is (3R)-1-acetyl-3-pyrrolidinamine . The compound has a molecular weight of 128.17 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.63 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass of the compound is 164.0716407 g/mol . The topological polar surface area of the compound is 46.3 Ų . The compound has a complexity of 124 .
科学的研究の応用
Polyvinylpyrrolidone (PVP) in Drug Delivery
PVP is recognized for its role in drug delivery systems due to its hydrophilic nature, serving as a carrier in pharmaceutical, biomedical, and nutraceutical fields. Its adaptability in forming various formulations like microparticles, nanoparticles, and hydrogels makes it a promising polymer for developing new pharmaceutical forms. This versatility is attributed to its ability to improve the stability, solubility, and bioavailability of drugs, making it an integral component in the pharmaceutical industry (Franco & De Marco, 2020).
Polyvinylpyrrolidone's Multifunctional Role
Further emphasizing its multifunctionality, PVP acts as a binder, stabilizer, solubilizer, and coating agent in both conventional formulations and novel drug delivery systems. Its properties of inertness, non-toxicity, and biocompatibility underpin its widespread use across various pharmaceutical applications. The compound's molecular weight and concentration variability allow for tailored use in different formulations to enhance therapeutic efficacy and improve the physicochemical properties of drugs (Luo et al., 2021).
Pyrrolidone-based Surfactants
Pyrrolidone derivatives are identified for their surface-active properties, playing a crucial role in enhancing the solubility, compatibility, and performance of surfactants. The electronegativity of the pyrrolidone carbonyl oxygen contributes to its ability to form stable ion pairs with anions, facilitating diverse applications in industrial and academic research. These derivatives are especially valued for their reduced toxicity and versatile substituent capabilities, suggesting their potential in improving surfactant structures and applications (Login, 1995).
特性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-2-6(7)4-8;/h6H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNGPRLTQNOAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378351.png)
